molecular formula C20H17N5O3S2 B4062486 2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide

2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide

Cat. No.: B4062486
M. Wt: 439.5 g/mol
InChI Key: MHVUSWYJUWBTTL-UHFFFAOYSA-N
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Description

The compound “2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide” is a derivative of benzimidazole . Benzimidazole derivatives have been broadly examined for their anticancer potential . They are also known for their antimicrobial activity . The compound has a molecular weight of 350.412 .


Molecular Structure Analysis

The molecular structure of the compound is characterized by IR, NMR, MS and elemental analyses . The linear formula of the compound is C16H12F2N2OS2 .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 350.412 . Other specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been synthesized through various chemical reactions, involving interactions with nitrogen-based nucleophiles and benzo-2-thiol derivatives, leading to the formation of diverse derivatives with significant antimicrobial activity. Computational calculations, such as HF/6-31G(d) and DFT B3LYP/6-31G(d), have been employed to study the reactivity and properties of these derivatives, providing a deeper understanding of their chemical behavior and potential applications in drug discovery and development (Fahim & Ismael, 2019).

Antimicrobial and Antitumor Applications

The synthesized derivatives of the compound exhibit good antimicrobial activity, with specific derivatives showing high activity towards various strains. This suggests potential applications in developing new antimicrobial agents. Additionally, some derivatives have demonstrated antitumor activities, providing a basis for further research into their use in cancer therapy (Fahim & Ismael, 2019).

Potential Antiviral and Antimalarial Properties

Further investigations have explored the compound's derivatives for antiviral and antimalarial properties, particularly in the context of COVID-19 and other infectious diseases. Computational studies and molecular docking have been employed to assess the efficacy of these derivatives against various pathogens, highlighting their potential as novel therapeutic agents in infectious disease treatment (Fahim & Ismael, 2021).

Green Synthesis Approaches

Green chemistry approaches have been applied to the synthesis of N-substituted benzimidazole derivatives, including those related to the compound of interest. These approaches aim to develop more sustainable and environmentally friendly methods of producing these potentially bioactive molecules, which could have significant implications for pharmaceutical manufacturing and environmental sustainability (Chaudhari et al., 2020).

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S2/c26-19(13-29-20-23-16-5-1-2-6-17(16)24-20)22-14-8-10-15(11-9-14)30(27,28)25-18-7-3-4-12-21-18/h1-12H,13H2,(H,21,25)(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVUSWYJUWBTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide
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2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide
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2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide
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2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide
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2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide
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2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide

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